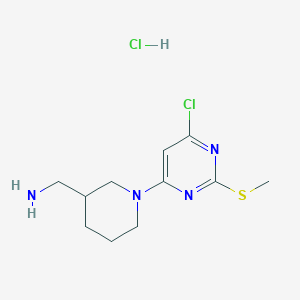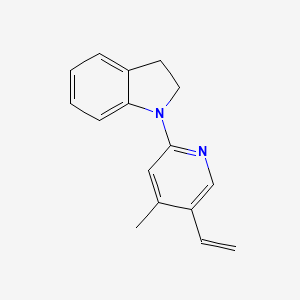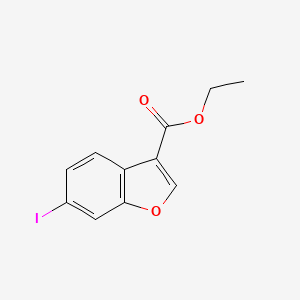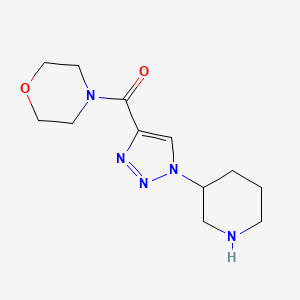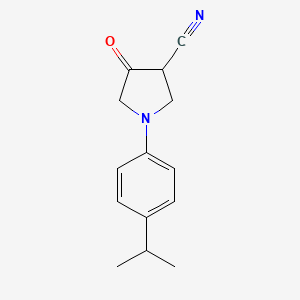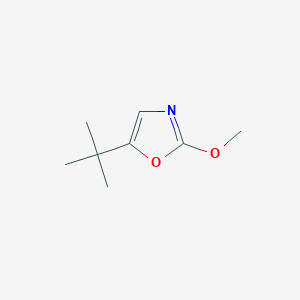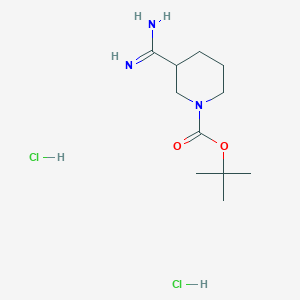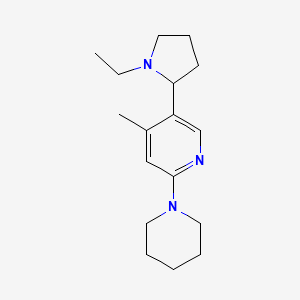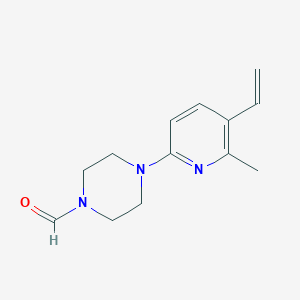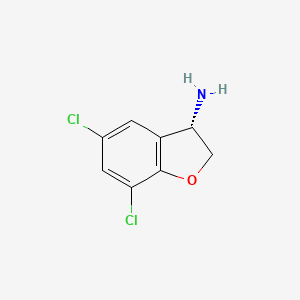
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety
準備方法
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring. Common reagents for these reactions include halides, amines, and thiols.
科学的研究の応用
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
類似化合物との比較
1-(5-Methoxypyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid: This compound has a similar structure but with the methoxy group and pyridine ring positioned differently. It may exhibit different reactivity and biological activities.
1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid: Another structural isomer with the methoxy group at a different position on the pyridine ring.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-8-4-7(5-11-6-8)10(2-3-10)9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
InChIキー |
AYMDBPXDQTYEAI-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



